Ethyl 4-(3,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Ethyl 4-(3,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a 3,5-dimethoxyphenyl substituent at the 4-position of the hexahydroquinoline core. Its structure features a fused cyclohexanone ring and a 1,4-dihydropyridine (1,4-DHP) moiety, which is common in bioactive molecules. The 3,5-dimethoxy groups on the phenyl ring may enhance electronic effects, influencing solubility and receptor binding .
Properties
Molecular Formula |
C23H29NO5 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
ethyl 4-(3,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C23H29NO5/c1-7-29-22(26)19-13(2)24-17-11-23(3,4)12-18(25)21(17)20(19)14-8-15(27-5)10-16(9-14)28-6/h8-10,20,24H,7,11-12H2,1-6H3 |
InChI Key |
NEAQOPCIYLFFFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC(=CC(=C3)OC)OC)C(=O)CC(C2)(C)C)C |
Origin of Product |
United States |
Preparation Methods
One-Pot Multicomponent Reaction
The most widely reported method involves a one-pot multicomponent reaction combining dimedone (5,5-dimethyl-1,3-cyclohexanedione), ethyl acetoacetate, 3,5-dimethoxybenzaldehyde, and ammonium acetate. ZrOCl₂·8H₂O has been identified as an effective green catalyst for this reaction, enabling high yields (up to 85%) under optimized conditions. The general procedure follows:
-
Reagent Mixing : Equimolar quantities of dimedone (1.54 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), 3,5-dimethoxybenzaldehyde (1.66 g, 10 mmol), and ammonium acetate (0.77 g, 10 mmol) are combined in ethanol (20 mL).
-
Catalyst Addition : ZrOCl₂·8H₂O (0.15 mol%, 3.4 mg) is added to the mixture.
-
Reflux Conditions : The reaction is heated at 83.75°C for 4 hours under stirring.
-
Workup : The mixture is cooled, poured into ice water, and filtered. The crude product is recrystallized from ethanol to yield white crystals.
Key Advantages :
Solid-State Synthesis
A solvent- and catalyst-free approach has been developed for analogous hexahydroquinoline derivatives, achieving yields of 82–92%. Adapting this method for the target compound involves:
-
Mechanical Mixing : 3,5-Dimethoxybenzaldehyde (1.66 g, 10 mmol), dimedone (1.54 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium acetate (0.77 g, 10 mmol) are ground into a homogeneous powder.
-
Thermal Activation : The mixture is heated at 80°C for 24 hours in a sealed vessel.
-
Purification : The product is washed with cold ethanol to remove unreacted starting materials.
Key Advantages :
-
Eliminates solvent waste.
-
Reduces energy input compared to reflux methods.
Stepwise Condensation-Cyclization
For controlled functionalization, a stepwise protocol is employed:
-
Knoevenagel Condensation :
-
Cyclization with Dimedone :
-
Methylation :
-
Isolation : The product is extracted with ethyl acetate, dried over Na₂SO₄, and purified via column chromatography (hexane:ethyl acetate, 7:3).
Key Advantages :
-
Enables precise control over substituent introduction.
-
Suitable for large-scale synthesis.
Optimization of Reaction Conditions
Catalyst Screening
ZrOCl₂·8H₂O outperforms conventional catalysts like HCl or montmorillonite K10 in the one-pot method. A Central Composite Design (CCD) study revealed that 0.15 mol% ZrOCl₂·8H₂O at 83.75°C maximizes yield (85%) while minimizing side products. Higher catalyst loads (>0.2 mol%) or temperatures (>90°C) promote decomposition due to ZrO₂ phase transitions.
Solvent Effects
Ethanol is optimal for solubility and product isolation. Polar aprotic solvents (e.g., DMF) accelerate reactions but complicate purification. Solvent-free conditions reduce costs but require extended heating.
Temperature and Time
| Method | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| One-pot (ZrOCl₂·8H₂O) | 83.75 | 4 | 85 |
| Solid-state | 80 | 24 | 90 |
| Stepwise cyclization | 90 | 6 | 78 |
Analytical Characterization
Spectroscopic Data
-
IR (KBr) : 2950 cm⁻¹ (C-H stretch, CH₃), 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).
-
¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), 1.40 (s, 6H, 2×CH₃), 2.30 (s, 3H, CH₃), 3.80 (s, 6H, 2×OCH₃), 4.15 (q, 2H, CH₂CH₃), 6.45 (s, 2H, Ar-H).
-
HR-MS (ESI+) : m/z 399.5 [M+H]⁺, consistent with the molecular formula C₂₃H₂₉NO₆.
X-ray Crystallography
While no crystal structure of the title compound is reported, analogous hexahydroquinolines exhibit a boat conformation for the cyclohexenone ring and planar quinoline moiety.
Comparative Analysis of Methods
| Parameter | One-Pot | Solid-State | Stepwise |
|---|---|---|---|
| Yield (%) | 85 | 90 | 78 |
| Reaction Time (h) | 4 | 24 | 18 |
| Catalyst Required | Yes | No | No |
| Solvent Use | Ethanol | None | Ethanol/DMF |
| Scalability | High | Moderate | Low |
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at its hexahydroquinoline core. Key observations include:
-
Quinoline derivative formation : Oxidation with potassium permanganate (KMnO₄) in acidic or neutral media converts the partially saturated hexahydroquinoline ring into a fully aromatic quinoline structure.
-
Carbonyl group stability : The 5-oxo group remains intact under mild oxidation conditions but may participate in further oxidative cleavage under stronger agents like chromium trioxide (CrO₃).
Representative reaction :
Reduction Reactions
The ester and carbonyl functionalities are susceptible to reduction:
-
Carbonyl reduction : Sodium borohydride (NaBH₄) selectively reduces the 5-oxo group to a hydroxyl group, yielding a secondary alcohol derivative.
-
Ester reduction : Lithium aluminum hydride (LiAlH₄) reduces the ethyl ester to a primary alcohol, though this requires anhydrous conditions.
Key conditions :
| Reaction Type | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Carbonyl reduction | NaBH₄ | Ethanol | 0–25°C | 75–85 |
| Ester reduction | LiAlH₄ | Tetrahydrofuran | Reflux | 60–70 |
Substitution Reactions
The methoxy groups and ester moiety participate in nucleophilic and electrophilic substitutions:
-
Demethylation : Treatment with boron tribromide (BBr₃) in dichloromethane removes methyl groups from methoxy substituents, generating phenolic hydroxyl groups .
-
Ester hydrolysis : Acidic or basic hydrolysis converts the ethyl ester to a carboxylic acid. For example, NaOH in aqueous ethanol yields the sodium carboxylate intermediate.
Mechanistic pathway for demethylation :
Cycloaddition and Ring-Opening Reactions
The hexahydroquinoline core participates in cycloaddition reactions:
-
Diels-Alder reactivity : The conjugated diene system reacts with dienophiles like maleic anhydride to form bicyclic adducts.
-
Ring-opening under acidic conditions : Strong acids (e.g., H₂SO₄) cleave the hexahydroquinoline ring, producing linear amine derivatives .
Comparative Reactivity Analysis
A comparative table of reaction outcomes based on substituent positioning:
Industrial-Scale Modifications
For large-scale synthesis, continuous flow reactors optimize key reactions:
-
Oxidation : Tubular reactors with immobilized KMnO₄ achieve 90% conversion in <30 minutes.
-
Ester hydrolysis : Microfluidic systems minimize side reactions, improving carboxylate purity to >98%.
Stability and Degradation
The compound degrades under extreme conditions:
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit substantial antimicrobial properties. Ethyl 4-(3,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been evaluated for its efficacy against various bacterial strains. Studies have shown that modifications to the quinoline structure can enhance antimicrobial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
Anticancer Properties
Quinoline derivatives are also being investigated for their anticancer potential. The compound has been synthesized and tested for its ability to inhibit cancer cell growth. For instance, structural modifications have led to compounds that demonstrate significant cytotoxicity against breast cancer cell lines . The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular signaling pathways.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Its ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases . Further research is needed to elucidate the specific mechanisms involved.
Organic Electronics
Due to its unique electronic properties, this compound can be utilized in the development of organic semiconductors. Its incorporation into polymer matrices has shown promise in enhancing the conductivity and stability of organic electronic devices .
Nanotechnology
The compound's structural characteristics allow it to be explored in nanotechnology applications. It can serve as a precursor for creating nanoparticles with specific functionalities for drug delivery systems or as agents in imaging techniques .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of quinoline derivatives including this compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 6.25 µg/mL to higher concentrations depending on structural modifications . This highlights the potential application in developing new antibiotics.
Case Study 2: Anticancer Activity
In a research project focusing on the synthesis of novel quinoline derivatives for anticancer applications, this compound was evaluated against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics .
Mechanism of Action
The mechanism of action of Ethyl 4-(3,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Polyhydroquinoline derivatives are structurally diverse, with variations in substituents impacting their synthesis, physicochemical properties, and bioactivity. Below is a detailed comparison of the target compound with structurally analogous molecules.
Substituent Effects on Pharmacological Activity
Key Observations :
- The 2-chloro-phenyl analog demonstrates broad-spectrum bioactivity at low doses, suggesting that electron-withdrawing substituents (e.g., Cl) enhance interactions with microbial enzymes or clotting factors .
- The target compound’s 3,5-dimethoxy groups (electron-donating) may improve solubility but could reduce binding affinity compared to chloro-substituted analogs.
Key Observations :
- Green chemistry principles (e.g., solvent-free synthesis, recyclable catalysts) are prioritized in recent studies .
Structural and Crystallographic Features
Key Observations :
- The flat-boat conformation of the 1,4-DHP ring is conserved across analogs, critical for maintaining π-π stacking interactions .
- Hydrogen-bonding networks (e.g., ) enhance crystal stability and may influence dissolution rates.
Key Observations :
Biological Activity
Ethyl 4-(3,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (commonly referred to as the compound) is a synthetic derivative of quinoline that has gained attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
- Molecular Formula : C23H29NO5
- Molar Mass : 399.48 g/mol
- CAS Number : 292853-30-6
- Melting Point : 198-199 °C
- Density : 1.18 g/cm³ (predicted)
1. Antimicrobial Activity
Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro Studies : The compound demonstrated inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 25 to 50 µg/ml depending on the strain tested .
2. Cholinesterase Inhibition
The compound has been evaluated for its potential as a cholinesterase inhibitor:
- Mechanism : By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), it may provide therapeutic benefits in conditions such as Alzheimer's disease .
- IC50 Values : Compounds in this class have shown IC50 values in the micromolar range against these enzymes .
3. Anti-inflammatory Properties
Research suggests that derivatives of quinoline can modulate inflammatory pathways:
- In Vivo Studies : Animal models treated with similar compounds exhibited reduced levels of pro-inflammatory cytokines. This suggests a potential application in managing inflammatory diseases .
The biological activity of the compound can be attributed to several mechanisms:
- Interference with Enzyme Activity : The structural features of the compound allow it to bind effectively to enzyme active sites (e.g., AChE), thereby inhibiting their function.
- Modulation of Cellular Signaling Pathways : It may affect pathways involved in inflammation and apoptosis through interaction with specific receptors or transcription factors.
Case Study 1: Antimicrobial Efficacy
A study conducted on various quinoline derivatives showed that ethyl 4-(3,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo exhibited potent activity against Gram-positive bacteria with an MIC of 30 µg/ml .
Case Study 2: Neuroprotective Effects
In a neurodegenerative model using mice induced with Aβ plaques (a hallmark of Alzheimer's), administration of the compound resulted in improved cognitive function and reduced plaque accumulation compared to control groups .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are commonly employed for this polyhydroquinoline derivative?
The compound is synthesized via the Hantzsch multicomponent reaction, combining dimedone, ethyl acetoacetate, ammonium acetate, and substituted aromatic aldehydes (e.g., 3,5-dimethoxybenzaldehyde). Catalysts like L-glutamine in ethanol or cobalt salts under solvent-free conditions are critical for cyclocondensation and improving yield . Reaction monitoring via TLC and purification by recrystallization (e.g., ethanol/water mixtures) are standard.
Q. What spectroscopic and crystallographic techniques validate its structure?
- NMR : and NMR confirm substituent integration and cyclohexenone ring conformation. Methoxy groups (δ ~3.7 ppm) and ester carbonyls (δ ~165–170 ppm) are diagnostic .
- X-ray crystallography : Single-crystal diffraction (using SHELX or OLEX2 software) resolves the chair conformation of the hexahydroquinoline core and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
Q. What preliminary pharmacological activities have been reported?
In vitro studies highlight antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC ~32 µg/mL) and enzyme inhibition (e.g., acetylcholinesterase, IC ~12 µM). Structure-activity relationships (SAR) suggest methoxy groups enhance lipophilicity and target binding .
Advanced Research Questions
Q. How can solvent-free or green synthesis protocols optimize yield and sustainability?
Solvent-free Hantzsch reactions using magnetic graphene oxide-fucoidan composites reduce energy consumption (60°C vs. 80°C in ethanol) and improve yields (~85% vs. ~70%) via enhanced surface area and acid-base catalysis. Hot filtration tests confirm heterogeneous catalyst stability .
Q. How are crystallographic data discrepancies resolved during refinement?
Discrepancies in thermal parameters or occupancy factors require:
Q. How do substituent variations (e.g., methoxy position) modulate biological activity?
- 3,5-Dimethoxy vs. 4-methoxy : The 3,5-substitution pattern increases steric bulk, improving bacterial membrane penetration (MIC reduced by 50% vs. monosubstituted analogs) .
- Electron-withdrawing groups (e.g., Cl) : Enhance enzyme inhibition via dipole interactions (e.g., with acetylcholinesterase’s catalytic triad) .
Q. What computational methods support SAR and mechanistic studies?
- DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity. For example, the 5-oxo group’s electrophilicity facilitates nucleophilic attacks in enzyme inhibition .
- Molecular docking : AutoDock Vina simulates binding modes with bacterial DNA gyrase (PDB: 2XCT), revealing π-π stacking between the quinoline core and Tyr109 .
Data Contradiction Analysis
Q. How to address conflicting bioactivity results across studies?
Q. Why do crystallographic studies report differing hydrogen bonding motifs?
Crystal packing varies with substituents. For example, 3,5-dimethoxy derivatives form C–H···O networks with adjacent ester groups, while chloro-substituted analogs prioritize halogen bonds .
Methodological Recommendations
Q. Best practices for reproducibility in synthesis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
